molecular formula C13H19NO2S B8258116 (2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine

(2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine

Cat. No.: B8258116
M. Wt: 253.36 g/mol
InChI Key: MNIJNFNCRLFBAR-RYUDHWBXSA-N
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Description

(2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine is a chiral compound with significant importance in organic chemistry. The compound features a tosyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 2beta and 5alpha positions. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of amines with dihaloalkanes.

    Introduction of Methyl Groups: The methyl groups at the 2beta and 5alpha positions are introduced through alkylation reactions. This step requires the use of strong bases and methylating agents under controlled conditions.

    Attachment of the Tosyl Group: The final step involves the tosylation of the pyrrolidine ring. This is typically achieved by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Azide or thiolate derivatives.

Scientific Research Applications

(2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine finds applications in various fields:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with enzymes, influencing their activity and function. The presence of the tosyl group and the chiral centers play a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine: shares similarities with other tosylated pyrrolidine derivatives such as (2S)-1-Tosyl-2beta-methylpyrrolidine and (2S)-1-Tosyl-5alpha-methylpyrrolidine.

Uniqueness

  • The unique combination of the tosyl group and the specific substitution pattern at the 2beta and 5alpha positions distinguishes this compound from other similar compounds. This unique structure imparts distinct reactivity and selectivity, making it valuable in specialized applications.

Properties

IUPAC Name

(2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-10-4-8-13(9-5-10)17(15,16)14-11(2)6-7-12(14)3/h4-5,8-9,11-12H,6-7H2,1-3H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIJNFNCRLFBAR-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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